molecular formula C17H13N3 B345636 6-Allyl-6H-indolo[2,3-b]quinoxaline CAS No. 304003-29-0

6-Allyl-6H-indolo[2,3-b]quinoxaline

Katalognummer B345636
CAS-Nummer: 304003-29-0
Molekulargewicht: 259.3g/mol
InChI-Schlüssel: CCHYYTZYGPCVGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxalines often relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids .


Molecular Structure Analysis

The structure of 6H-indolo[2,3-b]quinoxaline is a planar Cu2 dimer, in which two Cu (I) ions are linked by two L− with a Cu⋯Cu separation of 2.637 Å .


Chemical Reactions Analysis

The majority of the approaches reported in the literature for the synthesis of indolo[2,3-b]quinoxaline derivatives rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Physical And Chemical Properties Analysis

The impact of the different donor moieties on 6H-indolo[2,3-b]quinoxaline was systematically examined by absorption-emission spectroscopy, cyclic voltammetry, and theoretical studies .

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Pharmacological Activities

6H-Indolo[2,3-b]quinoxaline derivatives demonstrate a broad range of pharmacological activities, largely attributed to their ability to intercalate with DNA. This interaction underlies their potential in anticancer, antiviral, and other applications. The thermal stability of the DNA compound complex is crucial for these activities and is influenced by the type and orientation of substituents on the 6H-indolo[2,3-b]quinoxaline nucleus. Despite their poor inhibitory action on topoisomerase II, some derivatives exhibit significant modulatory activity on multidrug resistance (MDR), showcasing the versatility of this scaffold in drug development (Moorthy et al., 2013).

Synthesis and Structural Modification

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves various chemical reactions, enabling the introduction of diverse functional groups that modulate their biological activity. For instance, the synthesis of 6-aminopropyl-6H-indolo[2,3-b]quinoxalines and their subsequent reactions showcase the structural versatility of this compound. These synthetic strategies open avenues for the development of novel molecules with tailored properties for specific biological targets (Shibinskaya et al., 2012).

Anticancer and Antiviral Properties

Several studies have highlighted the anticancer and antiviral potentials of 6H-indolo[2,3-b]quinoxaline derivatives. The cytotoxic evaluation of these compounds against various cancer cell lines reveals their promise as therapeutic agents. Additionally, some derivatives have been identified as potent interferon inducers and antivirals, further indicating the broad-spectrum biological activity of this class of compounds (Shibinskaya et al., 2010).

Electroluminescence and Dye-sensitized Solar Cells

Beyond pharmacological applications, 6H-indolo[2,3-b]quinoxaline derivatives have been explored for their physical properties, including their use in organic electronics. Derivatives containing triarylamines and various aromatic units exhibit unique optical absorption, emission spectra, and electrochemical behaviors suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). These studies underscore the potential of 6H-indolo[2,3-b]quinoxaline derivatives in the development of new materials for energy conversion and lighting technologies (Thomas et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 6-Allyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts predominantly with DNA, causing intercalation . DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the processes vital for DNA replication .

Mode of Action

6-Allyl-6H-indolo[2,3-b]quinoxaline exerts its action through DNA intercalation . The compound inserts itself between the base pairs of the DNA helix, disrupting the normal functioning of DNA . This disruption can affect vital processes such as DNA replication .

Biochemical Pathways

The biochemical pathways affected by 6-Allyl-6H-indolo[2,3-b]quinoxaline are primarily related to DNA replication . By intercalating into the DNA helix, the compound disrupts the normal functioning of DNA, which can lead to the inhibition of DNA replication . This disruption can have downstream effects on cell division and growth, particularly in cancer cells .

Pharmacokinetics

The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .

Result of Action

The result of 6-Allyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to the inhibition of cell division and growth . This can result in cytotoxic effects, particularly against cancer cells . Some derivatives of 6H-indolo[2,3-b]quinoxaline have shown moderate cytotoxicity against human reproductive organ cell lines .

Action Environment

The action of 6-Allyl-6H-indolo[2,3-b]quinoxaline can be influenced by environmental factors. For instance, the thermal stability of the compound-DNA complex is an important parameter for the elucidation of its anticancer, antiviral, and other activities . Furthermore, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .

Zukünftige Richtungen

6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220, and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex . These compounds possessed poor inhibitory activity on topoisomerase II enzyme but have significant MDR modulating activity . This suggests that ‘6H-indolo[2,3-b]quinoxaline’ could be a valuable template for the design and development of novel molecules with different biological activities .

Eigenschaften

IUPAC Name

6-prop-2-enylindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYYTZYGPCVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Allyl-6H-indolo[2,3-b]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.